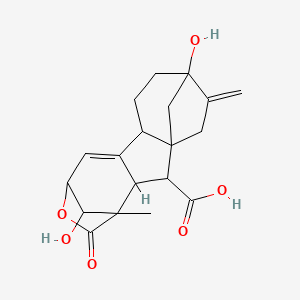
3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine
説明
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a phenothiazine ring, which is a tricyclic structure that is often found in antipsychotic drugs . The compound also contains a propylamine group, which is a common feature in many organic compounds .科学的研究の応用
COVID-19 Research
Chlorpromazine has been used in research related to the COVID-19 pandemic. It has been shown to inhibit the expression and secretion of IL-6 by monocytes activated by the SARS-CoV-2 virus nucleocapsid protein . This is significant because the severe course of COVID-19 is associated with a hyperinflammatory state called a cytokine storm, and IL-6 is one of the key cytokines creating a proinflammatory environment .
Neurological Research
Chlorpromazine has been used for several decades as a neuroleptic . Neuroleptics are a class of medications primarily used to manage psychosis, in particular in schizophrenia and bipolar disorder, and are increasingly being used in the management of non-psychotic disorders .
Photocatalytic Research
Chlorpromazine has been used in photocatalytic research. Photocatalytic and photolytic conversion of chlorpromazine under both anaerobic and aerobic conditions was analyzed using a HPLC-MS technique .
Stable Isotope Labeling
Chlorpromazine-(dimethyl-d6) oxalate is a stable isotope-labeled compound, which makes it useful in various fields of research. Stable isotopes are non-radioactive, non-toxic, and safe to handle, and they do not decay over time. They are used in a wide variety of scientific applications, including environmental science, food adulteration detection, drug testing, and metabolic research .
Drug Testing
As a stable isotope-labeled compound, Chlorpromazine-(dimethyl-d6) oxalate can be used in drug testing. Stable isotope labeling is a technique used in metabolic profiling that allows for more accurate quantitation of metabolites in complex mixtures .
Environmental Science
Stable isotopes, such as Chlorpromazine-(dimethyl-d6) oxalate, are used in environmental science for tracing the pathways and origins of various compounds. This can help scientists understand the environmental fate and transport of organic contaminants .
将来の方向性
The future research directions for this compound could include further investigation into its potential therapeutic effects, given its structural similarity to Chlorpromazine. Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety profile .
作用機序
Target of Action
Chlorpromazine-(dimethyl-d6) oxalate, also known as CHLORPROMAZINE-D6 OXALATE or 3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine, primarily targets dopaminergic receptors in the brain . These receptors play a crucial role in regulating mood, behavior, and cognition.
Mode of Action
Chlorpromazine acts as an antagonist on different postsynaptic receptors, particularly on dopaminergic-receptors (subtypes D1, D2, D3, and D4), which are associated with different antipsychotic properties on productive and unproductive symptoms . It also interacts with serotonergic-receptors (5-HT1 and 5-HT2), which have anxiolytic, antidepressive, and antiaggressive properties .
Biochemical Pathways
The compound’s interaction with its targets leads to long-term adaptation by the brain to blocking dopamine receptors . This affects various biochemical pathways, particularly those involved in mood regulation and behavior. The downstream effects include reduced symptoms of psychosis and improved mood stability .
Pharmacokinetics
Chlorpromazine, a similar compound, is known to have a large interindividual variation in oral bioavailability . It is primarily metabolized in the liver, mostly through CYP2D6-mediated pathways . The compound is excreted through the kidneys .
Result of Action
The molecular and cellular effects of Chlorpromazine-(dimethyl-d6) oxalate’s action include the blockade of dopamine receptors, leading to changes in neurotransmission. This results in alleviation of psychotic symptoms, including hallucinations, delusions, and disordered thinking .
特性
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2S/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEIMTDSQAKGNT-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670165 | |
| Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1276197-23-9 | |
| Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B602385.png)
